3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is a chemical compound with the molecular formula C11H14N2 It belongs to the class of isoquinolines, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine can be achieved through several methods. One common approach involves the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles . This method is known for its simplicity and efficiency, allowing for the production of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions, such as N-alkylation, are commonly employed to introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used to convert the compound into iminium salts.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products Formed: The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The exact pathways and targets may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Shares a similar core structure but lacks the dimethyl substitution at the 3-position.
N-alkylated 3,4-dihydroisoquinolinones: These compounds have different alkyl groups attached to the nitrogen atom, leading to variations in their biological activities.
Uniqueness: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 3-position enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C11H14N2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11/h3-6H,7H2,1-2H3,(H2,12,13) |
InChI Key |
UUCHKBVVQKJYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.